![molecular formula C11H14ClNO4S2 B2954357 4-(Piperidin-1-ylsulfonyl)benzenesulfonyl chloride CAS No. 921090-59-7](/img/structure/B2954357.png)
4-(Piperidin-1-ylsulfonyl)benzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Piperidin-1-ylsulfonyl)benzenesulfonyl chloride is a chemical compound with the molecular formula C11H14ClNO4S2 and a molecular weight of 323.82 . It is used for research purposes .
Synthesis Analysis
The synthesis of compounds similar to 4-(Piperidin-1-ylsulfonyl)benzenesulfonyl chloride has been reported. For instance, 4-(piperidin-1-ylsulfonyl)aniline, a key starting material, was converted to the corresponding chloroacetamide derivatives by reaction with chloroacetyl chloride in DMF at room temperature .Chemical Reactions Analysis
While specific chemical reactions involving 4-(Piperidin-1-ylsulfonyl)benzenesulfonyl chloride are not detailed in the retrieved sources, related compounds have been synthesized through nucleophilic substitution reactions .Physical And Chemical Properties Analysis
4-(Piperidin-1-ylsulfonyl)benzenesulfonyl chloride is a solid compound that should be stored at room temperature . More detailed physical and chemical properties are not provided in the retrieved sources.Scientific Research Applications
Dihydrofolate Reductase (DHFR) Inhibitors
The compound has been used in the design and synthesis of novel N4-substituted sulfonamides, which are acetamide derivatives that act as dihydrofolate reductase (DHFR) inhibitors . DHFR is a key enzyme involved in the synthesis of nucleotides and thus, its inhibition can lead to antimicrobial and antitumor activities .
Antimicrobial Activity
Sulfonamide derivatives, such as “4-(Piperidin-1-ylsulfonyl)benzenesulfonyl chloride”, have been found to exhibit antimicrobial activity . This is particularly significant in the context of increasing antibiotic resistance among pathogenic bacteria .
Anticancer Activity
The compound has been used in the synthesis of sulfonamide derivatives that show substantial in vitro and in vivo antitumor activity . The anticancer activity is exerted through a wide range of mechanisms, such as cell cycle arrest in the G1 phase, inhibition of carbonic anhydrase (CA), matrix metalloproteinase (MMPs), NADH oxidase, cyclin-dependent kinase (CDK), methionine aminopeptidases (MetAPs), histone deacetylases (HDACs), binding to β-Tubulin, and disruption of microtubule assembly .
Antifungal Activity
Sulfonamides, including “4-(Piperidin-1-ylsulfonyl)benzenesulfonyl chloride”, have been found to exhibit antifungal activity . This is particularly important given the limited number of effective antifungal agents currently available .
Proteomics Research
“4-(Piperidin-1-ylsulfonyl)benzenesulfonyl chloride” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
Synthesis of Coordination Complexes
Compounds with acetamide linkage, like “4-(Piperidin-1-ylsulfonyl)benzenesulfonyl chloride”, are useful in the preparation of a number of coordination complexes . These complexes have a wide range of applications in catalysis, materials science, and biochemistry .
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like dihydrofolate reductase (dhfr) .
Mode of Action
It’s worth noting that sulfonamide derivatives, which this compound is a part of, are known to inhibit enzymes like dhfr . They do this by mimicking the natural substrate of the enzyme and binding to its active site, thereby preventing the enzyme from carrying out its function .
Biochemical Pathways
Inhibition of dhfr, a common target of sulfonamides, disrupts the synthesis of tetrahydrofolate, a crucial cofactor in the synthesis of nucleotides . This can have downstream effects on DNA replication and cell division .
Result of Action
Based on the known effects of sulfonamides on dhfr, we can infer that this compound might inhibit cell division and growth by disrupting nucleotide synthesis .
properties
IUPAC Name |
4-piperidin-1-ylsulfonylbenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4S2/c12-18(14,15)10-4-6-11(7-5-10)19(16,17)13-8-2-1-3-9-13/h4-7H,1-3,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZLPLIHIUJEDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
921090-59-7 |
Source
|
Record name | 4-(piperidine-1-sulfonyl)benzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.